4-Nitrobenzoic acid-d2

Stable Isotope Dilution Mass Spectrometry Internal Standard Selection Isotopic Interference

4-Nitrobenzoic acid-d2 is the 2,6-dideuterio isotopologue of 4-nitrobenzoic acid, a nitroaromatic carboxylic acid. It is classified as a stable isotope-labeled compound intended for use as a quantitative internal standard in mass spectrometry and NMR analyses, and as a regioselectively deuterated synthetic building block.

Molecular Formula C7H5NO4
Molecular Weight 169.13 g/mol
CAS No. 117868-95-8
Cat. No. B052234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzoic acid-d2
CAS117868-95-8
Molecular FormulaC7H5NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D
InChIKeyOTLNPYWUJOZPPA-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrobenzoic acid-d2 (CAS 117868-95-8) – Isotopic Identity and Core Analytical Positioning


4-Nitrobenzoic acid-d2 is the 2,6-dideuterio isotopologue of 4-nitrobenzoic acid, a nitroaromatic carboxylic acid . It is classified as a stable isotope-labeled compound intended for use as a quantitative internal standard in mass spectrometry and NMR analyses, and as a regioselectively deuterated synthetic building block. The compound possesses two deuterium atoms at the ortho positions relative to the carboxyl group, yielding a molecular formula of C₇H₃D₂NO₄ and a molecular weight of 169.13 g·mol⁻¹ .

Why Unlabeled 4-Nitrobenzoic Acid or Alternative Isotopologues Cannot Substitute 4-Nitrobenzoic acid-d2 in Quantitative Workflows


In stable isotope dilution mass spectrometry (SID-MS), the internal standard must co-elute with the analyte while being distinguishable by mass. Unlabeled 4-nitrobenzoic acid (MW 167.12) is indistinguishable from endogenous analyte and cannot serve as an internal standard. The -d₄ isotopologue (MW 171.14) introduces a +4 Da shift, which in certain low-resolution MS or complex matrices can lead to signal overlap with other +4 isotopologues or co-eluting interferences. The -d₂ isotopologue provides a +2 Da mass shift, often the minimal sufficient separation to avoid both endogenous interference and isotopic cross-talk, and is specifically required in validated regulatory methods where the analytical protocol prescribes a +2 Da internal standard [1].

Quantitative Differentiation Evidence for 4-Nitrobenzoic acid-d2 Against Closest Analogs


Mass Shift Discrimination: +2 Da (d₂) vs. +0 Da (Unlabeled) and +4 Da (d₄) in LC-MS/MS Quantification

The d₂ isotopologue provides a +2 Da mass shift, balancing the need to escape the endogenous analyte ion cluster (unlabeled, +0 Da) while minimizing isotopic cross-talk with +4 Da or higher isotopologues that may arise from other co-eluting species. In contrast, the unlabeled compound (MW 167.12) is indistinguishable from native analyte, and the d₄ analog (MW 171.14) can suffer from isotopic overlap with naturally occurring ¹³C₂ or ¹⁸O₂ isotopologues of the unlabeled analyte when present at high concentration .

Stable Isotope Dilution Mass Spectrometry Internal Standard Selection Isotopic Interference

Regioselective Ortho-Deuteration Enables Tracking of Aromatic Proton Exchange Kinetics

The kinetic behavior of H/D exchange in 4-nitrobenzoic acid reveals position-specific rate constants. A study using homogeneous Pt(II) catalysis at 130 °C determined quasi-unimolecular H/D exchange rate constants for individual aromatic ring hydrogens by ¹H NMR integration [1]. The 2- and 6-positions (ortho to carboxyl) exhibit distinct exchange kinetics compared to the 3- and 5-positions (ortho to nitro). 4-Nitrobenzoic acid-d₂, specifically deuterated at the 2,6-positions, thus serves as a regiochemically defined probe for tracking ortho-specific deuteration in mechanistic studies, unlike randomly deuterated or d₄ mixtures.

H/D Exchange Kinetics NMR Spectroscopy Reaction Mechanism Elucidation

Synthetic Utility: Defined Intermediate for Deuterated Anti-Poxvirus Hydrazides (Patent CN116003309A)

Patent CN116003309A discloses a class of deuterated hydrazide compounds with enhanced oral bioavailability and anti-poxvirus activity. The synthetic route employs 4-nitrobenzoic acid-d₂ as a starting material, which is converted to 4-nitrobenzohydrazide-2,6-d₂ with a reported yield of 83.5% [1]. The resulting deuterated hydrazide demonstrated improved pharmacokinetic parameters in murine models, including increased exposure (AUC) and bioavailability relative to the non-deuterated parent [2]. This establishes the d₂ isotopologue as a critical, non-interchangeable building block: the d₄ or unlabeled analog would either fail to produce the same deuterated drug substance or alter the deuteration pattern, potentially affecting the pharmacokinetic profile.

Deuterated Drug Synthesis Anti-Poxvirus Agents Orthopoxvirus Therapeutics

Isotopic Purity Specification: ≥98% Enables Reliable Quantification with Minimal Unlabeled Cross-Contamination

Commercial specifications for 4-nitrobenzoic acid-d₂ state a chemical purity of ≥98% . This is critical because residual unlabeled 4-nitrobenzoic acid (<2%) contributes to the analyte signal and can bias quantification at low analyte concentrations. In comparison, the d₄ analog is also specified at ≥98% purity [1]; however, the impact of unlabeled contamination is identical on a percentage basis, and the d₂ form achieves the required mass separation with two fewer deuteration sites, potentially simplifying synthetic access and reducing cost relative to d₄ while maintaining comparable purity standards.

Isotopic Purity Method Validation Quality Control

NMR Spectral Simplification: Retained ¹H Signals at H-3 and H-5 for Structure Confirmation

In ¹H NMR spectroscopy, 4-nitrobenzoic acid displays an AA'XX' spin system with two pairs of chemically equivalent protons (H-2/H-6 ortho to COOH; H-3/H-5 ortho to NO₂). In the d₂ isotopologue, the H-2 and H-6 signals collapse due to deuterium substitution (I=1, quadrupolar broadening), leaving only the H-3/H-5 doublet. This simplifies the aromatic region and allows unambiguous integration of the remaining protons . The unlabeled compound gives a complex multiplet pattern, while the d₄ isotopologue eliminates all aromatic ¹H signals, precluding NMR-based positional confirmation. This regioselective spectral simplification is unique to the 2,6-d₂ isotopologue.

¹H NMR Characterization Regiochemical Analysis Deuterium-Induced Signal Collapse

Validated Application Scenarios for 4-Nitrobenzoic acid-d2 Derived from Differential Evidence


Internal Standard for LC-MS/MS Quantification of 4-Nitrobenzoic Acid in Biological Matrices Requiring a +2 Da Mass Tag

In pharmacokinetic or metabolomic studies where 4-nitrobenzoic acid is an analyte or metabolite, the d₂ isotopologue provides the required +2 Da mass shift for SID-MS. The unlabeled compound cannot serve as an internal standard because it is indistinguishable from the endogenous analyte . The d₂ form is preferred over d₄ when the analytical method has been validated to avoid isotopic cross-talk from +4 isotopologues of matrix components.

Regioselective Building Block for Deuterated Drug Candidates with Enhanced Metabolic Stability

Patent CN116003309A exemplifies the synthesis of deuterated hydrazide anti-poxvirus agents from 4-nitrobenzoic acid-d₂ . The 83.5% yield for the hydrazide intermediate and the improved murine oral bioavailability of the final deuterated compounds establish this isotopologue as a non-substitutable starting material for pharmaceutical R&D programs targeting deuterated analogs with improved pharmacokinetic profiles.

Mechanistic Probe for Position-Specific H/D Exchange Kinetics on Nitroaromatic Carboxylic Acids

The regioselective deuteration at the 2- and 6-positions enables kinetic studies of ortho H/D exchange without interference from meta or para deuteration . The d₄ isotopologue, being fully deuterated on the ring, cannot provide position-specific kinetic information. The d₂ isotopologue is thus the appropriate reagent for mechanistic investigations of catalytic deuteration reactions involving benzoic acid derivatives.

NMR Internal Standard or Co-solute with Simplifying Spectral Features

The d₂ isotopologue offers a simplified ¹H NMR spectrum with only two aromatic protons (H-3/H-5), facilitating its use as a non-interfering internal concentration reference or solubility probe in NMR experiments where the full aromatic region of the unlabeled compound would overlap with signals of interest . This spectral simplification is a practical advantage over both the unlabeled and d₄ forms.

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